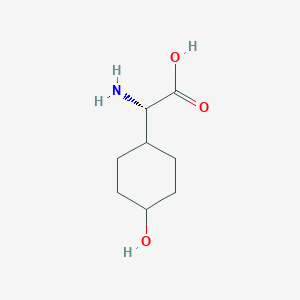

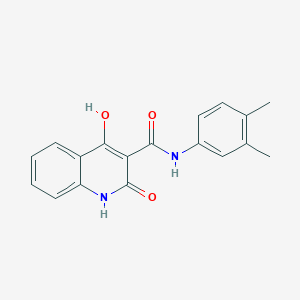

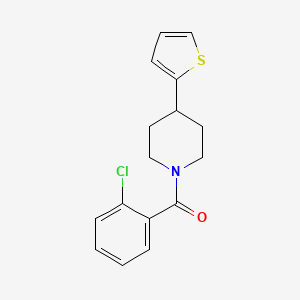

![molecular formula C18H16N2O4S B2403557 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 2097939-95-0](/img/structure/B2403557.png)

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Structural Studies and Synthesis

Structural Analysis

N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide and its derivatives have been studied for their structural properties using techniques like X-ray powder diffraction. These studies reveal the nature of intermolecular interactions and provide insights into the molecular geometries of such compounds (Dey et al., 2015).

One-Pot Synthesis

Research has shown the effectiveness of methanesulfonic acid in catalyzing the one-pot synthesis of 2-substituted benzoxazoles, which includes derivatives of this compound. This process is compatible with various substituents, demonstrating the versatility of this approach in synthesizing benzoxazole compounds (Kumar et al., 2008).

Fused s-Triazoles Synthesis

The compound has been used in the synthesis of fused s-triazoles, showcasing its role in facilitating intramolecular ring transformation. This kind of research contributes to the development of new compounds with potential applications in various fields of chemistry (Sasaki et al., 1984).

Quantum Mechanical Studies and Carbonic Anhydrase Inhibition

Quantum Mechanical Investigations

In a study exploring the light harvesting properties, derivatives of the compound have shown potential applications in the design of new dye-sensitized solar cells (DSSCs). Quantum mechanical methods like density functional theory were used to determine the stable conformations and electron distribution, highlighting the compound's relevance in materials science (Mary et al., 2019).

Carbonic Anhydrase Inhibition

Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, a similar compound, have been synthesized and investigated for their carbonic anhydrase inhibitory properties. These studies contribute to understanding the biological applications of such compounds in medical chemistry (Büyükkıdan et al., 2013).

Propiedades

IUPAC Name |

N-[(E)-3-methylsulfonylprop-2-enyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-25(22,23)11-5-10-19-18(21)14-8-9-16-15(12-14)17(24-20-16)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,19,21)/b11-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHKFROISIOMFS-VZUCSPMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C=CCNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)/C=C/CNC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

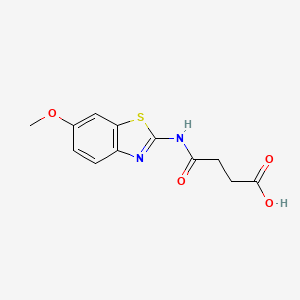

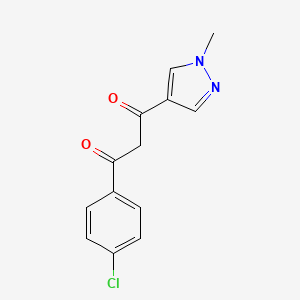

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2403481.png)

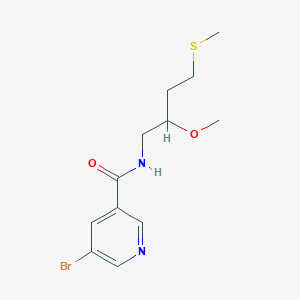

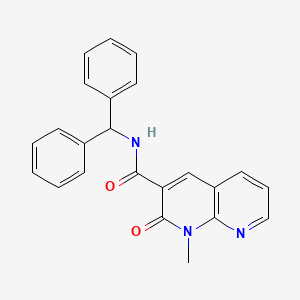

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)

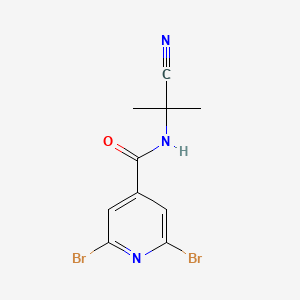

![N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2403488.png)

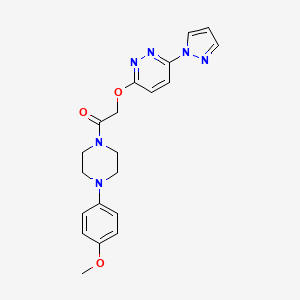

![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)

![7-Fluoro-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2403491.png)